5alpha-Androstan-3,17-dione
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Overview
Description
It is an endogenous metabolite of androgens such as testosterone, dihydrotestosterone, dehydroepiandrosterone, and androstenedione . This compound plays a significant role in the biosynthesis of androgens and estrogens, contributing to various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Androstan-3,17-dione can be synthesized through the reduction of androstenedione using 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into the 5alpha-reduced product. The reaction typically requires nicotinamide adenine dinucleotide phosphate as a cofactor .
Industrial Production Methods: In industrial settings, this compound is often produced from phytosterols through biotechnological methods. This involves the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered microorganisms such as Mycobacterium neoaurum . This method offers a high yield and is environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form 5alpha-androstane-3alpha,17beta-diol.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 5alpha-androstane-3,17-dione-3-ol.
Reduction: 5alpha-androstane-3alpha,17beta-diol.
Substitution: Various substituted androstane derivatives.
Scientific Research Applications
5alpha-Androstan-3,17-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of steroid drugs.
Biology: The compound is studied for its role in androgen and estrogen metabolism.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of androgen deficiency.
Industry: The compound is utilized in the production of various steroid-based pharmaceuticals.
Mechanism of Action
5alpha-Androstan-3,17-dione exerts its effects by acting as a precursor in the biosynthesis of androgens and estrogens . It is converted into dihydrotestosterone and other active metabolites through enzymatic reactions involving 5alpha-reductase and 17beta-hydroxysteroid dehydrogenase . These metabolites then interact with androgen and estrogen receptors, modulating various physiological processes.
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen.
Dihydrotestosterone: A potent androgen derived from testosterone.
Dehydroepiandrosterone: A precursor to androgens and estrogens.
Uniqueness: 5alpha-Androstan-3,17-dione is unique due to its specific role in the biosynthesis of dihydrotestosterone, a potent androgen. Unlike androstenedione and dehydroepiandrosterone, which serve as precursors to multiple hormones, this compound is primarily involved in the production of dihydrotestosterone .
Properties
Molecular Formula |
C19H28O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1 |
InChI Key |
RAJWOBJTTGJROA-PLFHKJOISA-N |
Isomeric SMILES |
CC12CCC(=O)C[C@@H]1CCC3C2CCC4(C3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C |
Synonyms |
3,17-dioxy-5 alpha-androstane 5 alpha-androstane-3,17-dione 5 alpha-androstanedione 5 beta-androstane-3,17-dione androstane-3,17-dione androstane-3,17-dione, (2-3(H)-labeled, (2alpha,5beta))-isomer androstane-3,17-dione, (2-3(H)-labeled, (2beta,5beta))-isomer androstane-3,17-dione, (4-(3)H-labeled, (4alpha,5beta))-isomer androstane-3,17-dione, (4-(3)H-labeled, (4beta,5beta))-isomer androstane-3,17-dione, (5alpha)-isomer androstane-3,17-dione, (5beta)-isome |
Origin of Product |
United States |
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